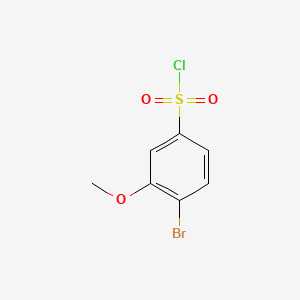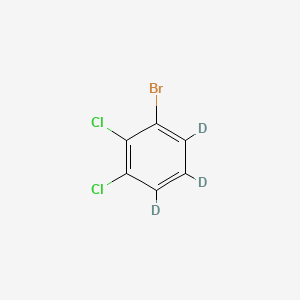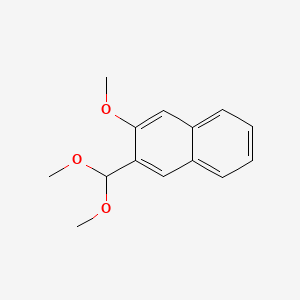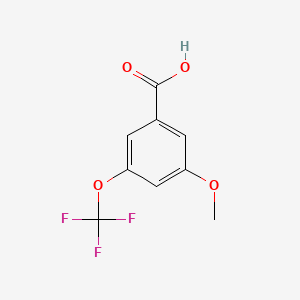
3-Methoxy-5-(trifluoromethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H7F3O4 It is a derivative of benzoic acid, characterized by the presence of methoxy and trifluoromethoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(trifluoromethoxy)benzoic acid typically involves the introduction of methoxy and trifluoromethoxy groups onto a benzoic acid scaffold. One common method is the reaction of 3-methoxybenzoic acid with a trifluoromethoxy reagent under specific conditions. For instance, the trifluoromethoxy group can be introduced via a nucleophilic substitution reaction using trifluoromethoxide ions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and controlled reaction environments to achieve efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Methoxy-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. These interactions can modulate biochemical pathways and result in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-(trifluoromethoxy)benzoic acid
- 3-(Trifluoromethoxy)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
3-Methoxy-5-(trifluoromethoxy)benzoic acid is unique due to the specific positioning of the methoxy and trifluoromethoxy groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy) groups can create a unique electronic environment that influences the compound’s behavior in chemical reactions and biological systems.
Propiedades
IUPAC Name |
3-methoxy-5-(trifluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-6-2-5(8(13)14)3-7(4-6)16-9(10,11)12/h2-4H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKAZBSQUVIUFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742694 |
Source


|
| Record name | 3-Methoxy-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261442-97-0 |
Source


|
| Record name | 3-Methoxy-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)
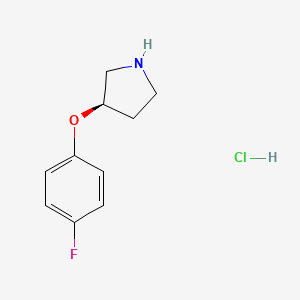

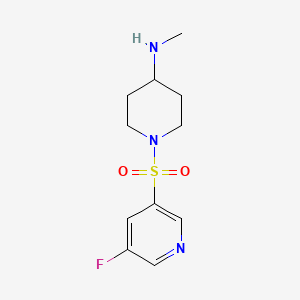
![1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride](/img/structure/B572162.png)



